5-Chloro-2-methyl-N-propyl-benzenamine
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Overview
Description
5-Chloro-2-methyl-N-propyl-benzenamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of benzenamine, where the benzene ring is substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a propyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-N-propyl-benzenamine typically involves the following steps:
Nitration: The starting material, 2-methylbenzenamine, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position.
Alkylation: Finally, the amine group is alkylated with propyl bromide in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-N-propyl-benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or hydrocarbon derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-methyl-N-propyl-benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-N-propyl-benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-chloroaniline: Similar structure but lacks the propyl group.
3-Chloro-6-methylaniline: Similar structure but with different positions of chlorine and methyl groups.
5-Chloro-o-toluidine: Similar structure but lacks the propyl group.
Uniqueness
5-Chloro-2-methyl-N-propyl-benzenamine is unique due to the presence of the propyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H14ClN |
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Molecular Weight |
183.68 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-propylaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
UBTDYGGPHDGMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
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